4-amino-6-methyl-2H-pyran-2-one
Overview
Description
“4-amino-6-methyl-2H-pyran-2-one” is a compound that has been studied in the context of organic chemistry . It is synthesized by the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes .
Synthesis Analysis
The synthesis of “4-amino-6-methyl-2H-pyran-2-one” involves a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction has been studied under both conventional thermal heating and microwave activation . The aminopyrone is obtained in three steps from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) .
Chemical Reactions Analysis
In the Biginelli reactions, depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitrophenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde .
Scientific Research Applications
Electrocatalytic Applications : Elinson, Nasybullin, and Nikishin (2013) described the electrocatalytic transformation of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the formation of pyrano[4,3-b]pyran-3-carbonitriles. These compounds are noted for their biomedical applications, highlighting an innovative approach combining synthetic virtues of multicomponent reactions with ecological benefits of electrocatalysis (Elinson, Nasybullin, & Nikishin, 2013).
Vibrational and Structural Study : Bellanato et al. (1987) conducted a vibrational and structural study on 2-amino-4H-pyran derivatives, including spectroscopy and X-ray diffraction analysis. This study provides insights into the structural and electronic properties of these compounds, which are relevant for further scientific exploration (Bellanato, Florencio, Blanco, Martín, & Seoane, 1987).
Synthesis and Biological Evaluation : Aghajani et al. (2020) reported the synthesis of new 2-amino-4H-pyran derivatives via a three-component reaction, with evaluations of their antibacterial and antioxidant activities. This study demonstrates the potential of these compounds in biomedical research (Aghajani, Asghari, Firouzzadeh Pasha, & Mohseni, 2020).
Ultrasound-Mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages like shorter reaction times and higher yields. This showcases an efficient synthesis approach for these compounds (Wang, Zou, Zhao, & Shi, 2011).
Antibacterial Activity of Derivatives : Hoti, Ismaili, Troni, Vehapi, Pllana, and Thaçi (2017) synthesized novel pyran-2-one derivatives, exploring their antibacterial activity. This study contributes to understanding the potential applications of these compounds in antimicrobial treatments (Hoti et al., 2017).
Biocatalytic Tandem Multicomponent Reactions : Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans, offering a mild approach for synthesizing these compounds with good yields. They also conducted molecular docking experiments to investigate potential antitumor activities (Yang et al., 2020).
Safety And Hazards
Future Directions
The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds . This opens the way to structures with a combination of pharmacophoric pyran and pyrimidine fragments .
properties
IUPAC Name |
4-amino-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-methyl-2H-pyran-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.